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potential off-target effects of RYTVELA in neonates

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Compound of Interest		
Compound Name:	RYTVELA	
Cat. No.:	B14090213	Get Quote

Technical Support Center: RYTVELA

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of **RYTVELA** in neonates, based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for RYTVELA?

A1: **RYTVELA** is a selective allosteric inhibitor of the Interleukin-1 (IL-1) receptor.[1] It functions as a biased signal inhibitor, meaning it selectively blocks specific downstream signaling pathways while leaving others unaffected.[1][2] Preclinical studies have shown that **RYTVELA** inhibits the JNK, p38 mitogen-activated protein kinase (MAPK), and Rho/Rho GTPase/Rho-associated coiled-coil-protein kinase pathways.[1][3] A key feature of its mechanism is the preservation of the NF-kB signaling pathway, which is crucial for immune surveillance.[1][2][3] [4][5]

Q2: Have any off-target effects of RYTVELA been identified in neonatal models?

A2: Preclinical studies in murine and ovine models have generally highlighted **RYTVELA**'s safety and protective effects on fetuses and neonates, with no major reproductive toxicity detected.[1][2][3] The selective nature of **RYTVELA**, particularly its preservation of the NF-κB pathway, is designed to minimize off-target effects commonly associated with broader



immunosuppression.[2][4][5] However, in a preterm sheep model exposed to lipopolysaccharide (LPS), an increase in TNF-α mRNA was observed in the fetal lungs of the group treated with both LPS and **RYTVELA** compared to the saline control group.[1] This finding warrants further investigation to determine its biological significance.

Q3: How does **RYTVELA** affect inflammatory markers in neonates?

A3: In a sheep model of chorioamnionitis, a single dose of **RYTVELA** was associated with a partial and modest inhibition of certain cytokines and chemokines in fetal tissues.[3] Specifically, it led to significantly lower MCP-1 concentrations in the amniotic fluid and reduced IL-1β expression in the fetal skin of LPS-exposed animals.[1] These findings suggest a targeted anti-inflammatory effect rather than a broad, non-specific suppression.[1]

Q4: What is the evidence for **RYTVELA**'s safety and efficacy in neonatal outcomes in preclinical models?

A4: Preclinical studies in animal models of preterm birth have shown that **RYTVELA** can reduce preterm birth rates and increase neonatal survival.[3][5] In these models, **RYTVELA** has been shown to protect fetal organs, including the brain, lungs, and intestines, from inflammatory injury.[2][3][4][5] Antenatal treatment with **RYTVELA** in animal models has been associated with the normalization of lung, intestine, and cerebral pathology scores.[2]

Data from Preclinical Studies

Table 1: Summary of RYTVELA Efficacy in a Murine Model of Preterm Birth



Parameter	LPS-Induced Model	IL-1β-Induced Model	Citation
RYTVELA Dose for EMAX	2 mg/kg/day	2 mg/kg/day	[3][5]
Reduction in Preterm Births	70%	60%	[3][5]
RYTVELA Dose for EMAX (Neonate Survival)	1 mg/kg/day	1 mg/kg/day	[3][5]
Increase in Neonate Survival	up to 65%	up to 65%	[3][5]
Prevention of Fetal Mortality (at 36h)	50%	Not Specified	[5]
Prevention of Preterm Birth (at 36h)	60%	Not Specified	[5]

Experimental Protocols

Protocol 1: Evaluation of RYTVELA Efficacy in an LPS-Induced Preterm Birth Murine Model

- Animal Model: Utilize pregnant CD-1 mice.
- Induction of Preterm Labor: On gestational day 16, administer lipopolysaccharide (LPS) at a dose of 10 μg intraperitoneally (i.p.) to induce preterm labor.[3]
- Drug Administration:
 - Administer RYTVELA subcutaneously at various doses (e.g., 0.1, 0.5, 1, 2, 4 mg/kg/day)
 from gestational day 16 to 19.[3][5]
 - A control group should receive a vehicle (e.g., saline).
- Outcome Measures:



- Monitor the rate of prematurity (delivery before gestational day 18.5).[5]
- Record neonate survival rates and body weight.[5]
- Tissue Collection and Analysis:
 - On gestational day 17.5, collect gestational tissues (e.g., uterus, placenta).[5]
 - Quantify cytokine levels, pro-inflammatory mediators, and uterine activation proteins using RT-qPCR and ELISA.[5]
 - Collect neonatal lungs and intestines from postnatal day 5 to 7 for histological analysis to assess tissue integrity.[3][5]

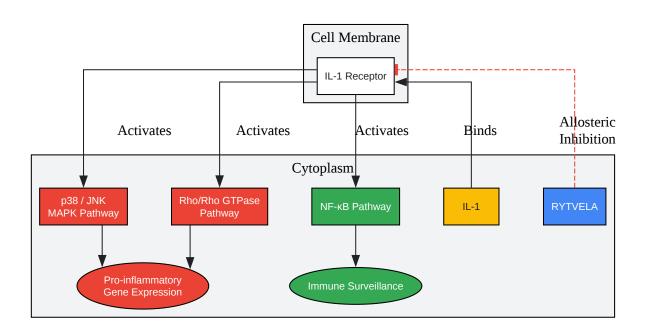
Protocol 2: Immunohistochemical Analysis of Fetal Brain Tissue in an Ovine Model

- Animal Model: Utilize an extremely preterm sheep model of chorioamnionitis induced by intra-amniotic LPS exposure.[1]
- Tissue Preparation:
 - Perfuse the animal and fix the left hemisphere of the brain in 4% paraformaldehyde.[1]
 - Create 4-mm serial coronal sections.[1]
 - Embed the selected sections in paraffin for staining.[1]
- Immunohistochemistry:
 - Use the following primary antibodies for staining:
 - Glial Fibrillary Acidic Protein (GFAP) for astrocytes (e.g., 1:1000 dilution).[1]
 - Ionized calcium-binding adapter molecule 1 (Iba-1) for microglia (e.g., 1:500 dilution).[1]
 - Oligodendrocyte transcription factor 2 (Olig-2) for oligodendrocytes (e.g., 1:2000 dilution).[1]
 - Neuronal nuclei (NeuN) for mature neurons (e.g., 1:750 dilution).[1]



- Analysis:
 - Visualize the stained sections using microscopy.
 - Quantify the cell populations and assess morphological changes to evaluate the neuroprotective effects of RYTVELA against inflammation-induced brain injury.

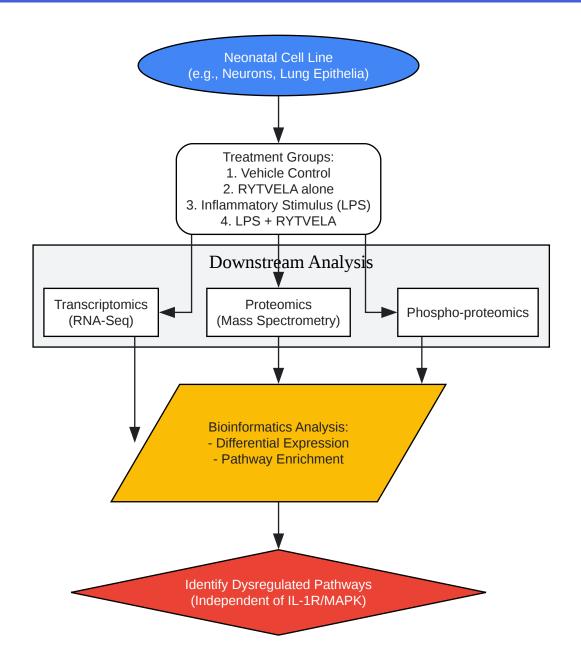
Visualizations



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Caption: Signaling pathway of RYTVELA at the IL-1 receptor.





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Caption: Workflow for in-vitro off-target effect screening.

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